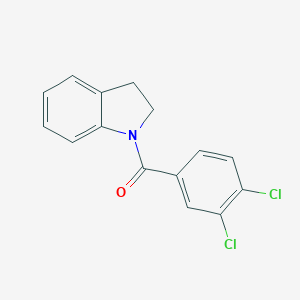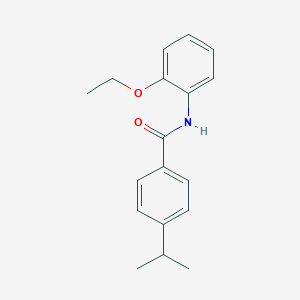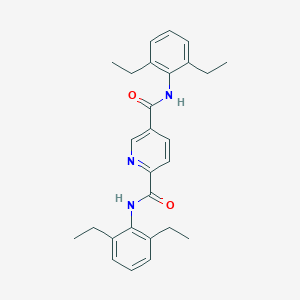
(3,4-Dichlorophenyl)(indolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorophenyl)(indolin-1-yl)methanone, also known as DIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3,4-Dichlorophenyl)(indolin-1-yl)methanone is not fully understood. However, it has been reported to act on various molecular targets such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. It has been found to inhibit the activity of these targets, leading to its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
(3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, (3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3,4-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a suitable compound for various research studies. However, one of the limitations of using (3,4-Dichlorophenyl)(indolin-1-yl)methanone is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound.
Zukünftige Richtungen
There are various future directions for the research on (3,4-Dichlorophenyl)(indolin-1-yl)methanone. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Furthermore, (3,4-Dichlorophenyl)(indolin-1-yl)methanone can potentially be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Overall, (3,4-Dichlorophenyl)(indolin-1-yl)methanone has shown great promise in scientific research and has the potential to be used in various therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor activities. In addition, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, (3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have antibacterial and antifungal activities and can potentially be used in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
61589-15-9 |
|---|---|
Produktname |
(3,4-Dichlorophenyl)(indolin-1-yl)methanone |
Molekularformel |
C15H11Cl2NO |
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-6-5-11(9-13(12)17)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
InChI-Schlüssel |
KWLAFLHFDMLAHB-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)


![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)

